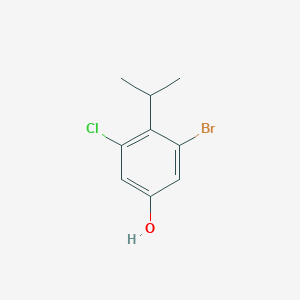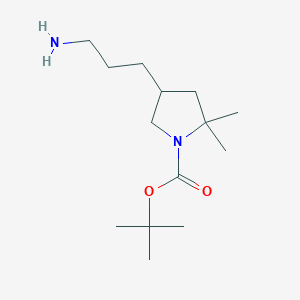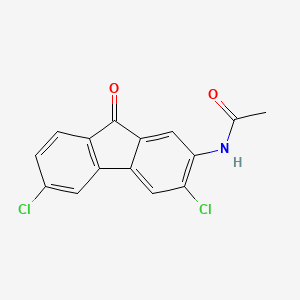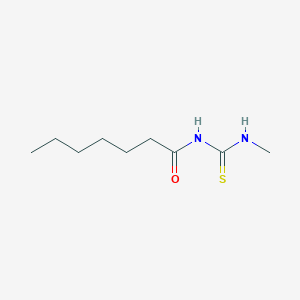
N-(methylcarbamothioyl)heptanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(methylcarbamothioyl)heptanamide is an organic compound with the molecular formula C9H18N2OS It belongs to the class of carbamothioyl compounds, which are characterized by the presence of a carbamothioyl group (-CSNH2) attached to an amide
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(methylcarbamothioyl)heptanamide typically involves the reaction of heptanoyl chloride with methyl isothiocyanate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Heptanoyl chloride+Methyl isothiocyanate→this compound+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding amine.
Substitution: this compound can participate in nucleophilic substitution reactions, where the carbamothioyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted amides or thioureas.
Aplicaciones Científicas De Investigación
N-(methylcarbamothioyl)heptanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(methylcarbamothioyl)heptanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamothioyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparación Con Compuestos Similares
- N-(ethylcarbamothioyl)heptanamide
- N-(methylcarbamothioyl)octanamide
- N-(methylcarbamothioyl)hexanamide
Comparison: N-(methylcarbamothioyl)heptanamide is unique due to its specific chain length and the presence of the methylcarbamothioyl group. Compared to its analogs, it may exhibit different physicochemical properties and biological activities. For example, variations in chain length can affect the compound’s solubility, reactivity, and interaction with biological targets.
Propiedades
Número CAS |
7467-37-0 |
|---|---|
Fórmula molecular |
C9H18N2OS |
Peso molecular |
202.32 g/mol |
Nombre IUPAC |
N-(methylcarbamothioyl)heptanamide |
InChI |
InChI=1S/C9H18N2OS/c1-3-4-5-6-7-8(12)11-9(13)10-2/h3-7H2,1-2H3,(H2,10,11,12,13) |
Clave InChI |
RTDYLKKXHIBOOV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(=O)NC(=S)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl] propanedioate](/img/structure/B13987803.png)

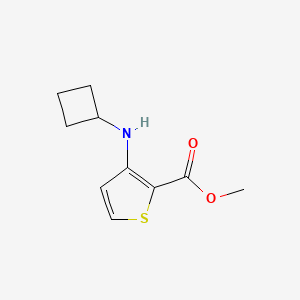

![Methyl 5-methoxy-2-[(trifluoromethanesulfonyl)oxy]benzoate](/img/structure/B13987833.png)
![4-(4-Bromophenyl)-1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-amine](/img/structure/B13987841.png)
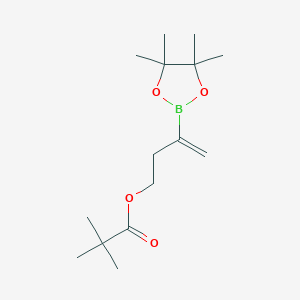

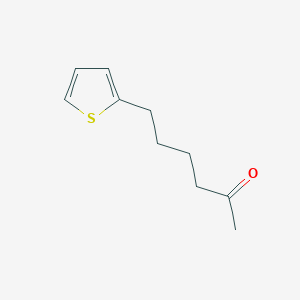
![N-[(4-Phenyl-4-piperidinyl)methyl]acetamide](/img/structure/B13987865.png)
